![molecular formula C12H20N2 B13249318 (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 3-methylpyridine with various reagents. One common method includes the addition of ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid, followed by oximization and esterification reactions . These reactions are carried out under moderate conditions and yield high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis methods mentioned above can be scaled up for industrial applications if needed.
化学反応の分析
Types of Reactions
(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amines .
科学的研究の応用
(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
類似化合物との比較
Similar Compounds
3-Pyridinemethanamine, N-ethyl-a-methyl-: Similar in structure but with different functional groups.
(Propan-2-yl)[1-(pyridin-3-yl)ethyl]amine: Another pyridine derivative with a different alkyl group.
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with a butyl group instead of a methylbutyl group.
Uniqueness
What sets (2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine apart is its specific combination of functional groups, which may confer unique chemical and biological properties .
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
2-methyl-N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-4-10(2)8-14-11(3)12-6-5-7-13-9-12/h5-7,9-11,14H,4,8H2,1-3H3 |
InChIキー |
BHGMWXAJYZSEQA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNC(C)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13249256.png)
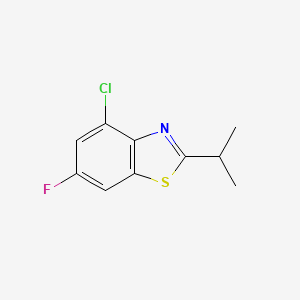
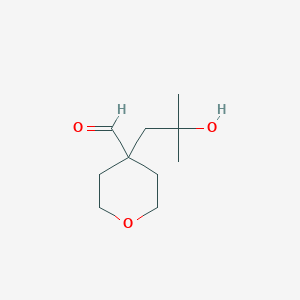

![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
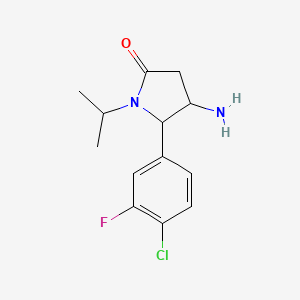
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)
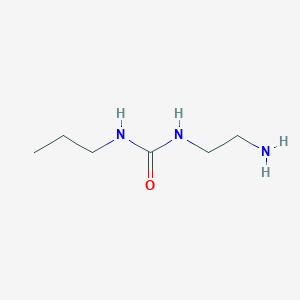
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
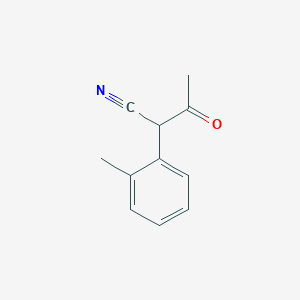
![4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249315.png)
amine](/img/structure/B13249317.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
